molecular formula C13H17NO3 B11022211 4-(Butan-2-ylcarbamoyl)phenyl acetate

4-(Butan-2-ylcarbamoyl)phenyl acetate

Cat. No.: B11022211
M. Wt: 235.28 g/mol
InChI Key: IRDDCELIOYOJJD-UHFFFAOYSA-N
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Description

4-[(SEC-BUTYLAMINO)CARBONYL]PHENYL ACETATE is an organic compound that belongs to the class of phenyl acetates It is characterized by the presence of a sec-butylamino group attached to the carbonyl carbon of the phenyl acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(SEC-BUTYLAMINO)CARBONYL]PHENYL ACETATE typically involves the reaction of 4-aminophenyl acetate with sec-butyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of an organic solvent such as dichloromethane or tetrahydrofuran, and the reaction is typically conducted at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of 4-[(SEC-BUTYLAMINO)CARBONYL]PHENYL ACETATE may involve the use of large-scale reactors and automated systems to control the reaction parameters. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-[(SEC-BUTYLAMINO)CARBONYL]PHENYL ACETATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenyl acetate oxides, while reduction may produce phenyl acetate alcohols. Substitution reactions can lead to a variety of substituted phenyl acetates.

Scientific Research Applications

4-[(SEC-BUTYLAMINO)CARBONYL]PHENYL ACETATE has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound may be used in studies involving enzyme inhibition or as a probe for biological pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(SEC-BUTYLAMINO)CARBONYL]PHENYL ACETATE involves its interaction with specific molecular targets. The sec-butylamino group can form hydrogen bonds or other interactions with target molecules, influencing their activity. The phenyl acetate moiety may also play a role in the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-[(BUTYLAMINO)CARBONYL]PHENYL ACETATE: Similar structure but with a butyl group instead of a sec-butyl group.

    4-[(METHYLAMINO)CARBONYL]PHENYL ACETATE: Contains a methylamino group instead of a sec-butylamino group.

    4-[(ETHYLAMINO)CARBONYL]PHENYL ACETATE: Contains an ethylamino group instead of a sec-butylamino group.

Uniqueness

The uniqueness of 4-[(SEC-BUTYLAMINO)CARBONYL]PHENYL ACETATE lies in its sec-butylamino group, which may confer different chemical and biological properties compared to its analogs. This structural variation can affect the compound’s reactivity, binding affinity, and overall efficacy in various applications.

Properties

Molecular Formula

C13H17NO3

Molecular Weight

235.28 g/mol

IUPAC Name

[4-(butan-2-ylcarbamoyl)phenyl] acetate

InChI

InChI=1S/C13H17NO3/c1-4-9(2)14-13(16)11-5-7-12(8-6-11)17-10(3)15/h5-9H,4H2,1-3H3,(H,14,16)

InChI Key

IRDDCELIOYOJJD-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NC(=O)C1=CC=C(C=C1)OC(=O)C

Origin of Product

United States

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